Lutetium(III) sulfate hydrate

Hydrometallurgy Rare Earth Separation Aqueous Process Engineering

Lutetium(III) sulfate hydrate (CAS 13473-77-3) is a high-purity (99.9% REO) rare earth sulfate with unique thermal and solubility properties. Its single-step dehydration behavior distinguishes it from lighter lanthanide sulfates, simplifying calcination protocols for catalyst and phosphor precursor synthesis. The inverse temperature solubility profile (42.27 g/100g at 20°C vs. 16.93 g/100g at 40°C) enables temperature-controlled separation strategies. The fully occupied 4f¹⁴ electron configuration ensures optically inert host matrices for laser crystals and X-ray phosphors. Procure from certified suppliers to ensure consistent purity, avoid optically active lanthanide contamination, and validate thermodynamic models for REE sulfate systems.

Molecular Formula H2Lu2O13S3
Molecular Weight 656.14
CAS No. 13473-77-3
Cat. No. B1143770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLutetium(III) sulfate hydrate
CAS13473-77-3
Molecular FormulaH2Lu2O13S3
Molecular Weight656.14
Structural Identifiers
SMILESO.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3]
InChIInChI=1S/2Lu.3H2O4S.H2O/c;;3*1-5(2,3)4;/h;;3*(H2,1,2,3,4);1H2/q2*+3;;;;/p-6
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lutetium(III) Sulfate Hydrate CAS 13473-77-3: Procurement-Grade Specification and Physicochemical Baseline


Lutetium(III) sulfate hydrate (CAS 13473-77-3), also designated as lutetium sulfate octahydrate with the molecular formula Lu₂(SO₄)₃·8H₂O, is a rare earth sulfate compound that appears as a white crystalline solid [1]. As the last member of the lanthanide series with a fully occupied 4f¹⁴ electron configuration, lutetium in this compound exhibits a stable +3 oxidation state [1]. The octahydrate form is the equilibrium saturating solid phase identified by X-ray diffraction and thermogravimetric analyses at temperatures ranging from 25 °C to 95 °C [2]. The compound is moderately soluble in water and strong mineral acids, and is hygroscopic in nature, requiring ambient storage in tightly sealed containers . Commercially, the compound is available at 99.9% purity (rare earth oxide basis) from multiple established chemical suppliers .

Why Generic Lanthanide Sulfate Substitution Is Not Scientifically Justified for Lutetium(III) Sulfate Hydrate


Procurement specialists and research scientists cannot assume that lutetium(III) sulfate hydrate is interchangeable with other heavy lanthanide sulfate octahydrates, despite their shared chemical formula pattern (REE₂(SO₄)₃·8H₂O). The solubility of heavy rare earth sulfates increases by an order of magnitude across the series from gadolinium through lutetium [1], meaning that substituting ytterbium sulfate or thulium sulfate for lutetium sulfate in aqueous processes would fundamentally alter reaction kinetics, precipitation thresholds, and mass transfer behavior. Additionally, the anhydrous thermal decomposition pathway differs structurally across the lanthanide series: while terbium through thulium compounds undergo dehydration and thermal decomposition in two consecutive steps, ytterbium and lutetium compounds dehydrate in a single step [2]. This distinct thermal behavior directly impacts calcination protocols in ceramic and catalyst precursor synthesis. Furthermore, lutetium's fully occupied 4f¹⁴ electronic configuration confers optical and spectroscopic properties distinct from all other lanthanides, directly affecting performance in phosphor and laser host applications [3]. The following evidence guide quantifies these critical differentiation dimensions.

Quantitative Differentiation Evidence for Lutetium(III) Sulfate Hydrate Against Lanthanide Sulfate Analogs


Aqueous Solubility of Lutetium(III) Sulfate Octahydrate at 20°C: Quantitative Comparison with Ytterbium and Thulium Analogs

The aqueous solubility of lutetium(III) sulfate octahydrate at 20 °C is 42.27 g per 100 g H₂O [1]. This value represents the highest solubility among heavy rare earth sulfate octahydrates, consistent with the systematic trend that solubilities increase by an order of magnitude from gadolinium through lutetium within the REE series [2]. At 40 °C, the solubility of lutetium sulfate octahydrate decreases sharply to 16.93 g per 100 g H₂O, exhibiting the characteristic inverse temperature dependence (exothermic heat of solution) common to all REE sulfate octahydrates [1].

Hydrometallurgy Rare Earth Separation Aqueous Process Engineering

Crystal Structure Parameters of Anhydrous Lu₂(SO₄)₃: Space Group and Coordination Geometry

Anhydrous Lu₂(SO₄)₃ crystallizes in the trigonal R-3c space group with a three-dimensional framework structure [1]. Lu³⁺ is bonded to six O²⁻ atoms to form LuO₆ octahedra that share corners with six equivalent SO₄ tetrahedra. The Lu–O bond lengths are 2.17 Å (three shorter) and 2.19 Å (three longer) [1]. S⁶⁺ is bonded to four O²⁻ atoms to form SO₄ tetrahedra that share corners with four equivalent LuO₆ octahedra, with corner-sharing octahedral tilt angles ranging from 24° to 27° and all S–O bond lengths at 1.48 Å [1].

Solid State Chemistry Crystallography Materials Informatics

Commercial Purity Specification: 99.9% (REO Basis) Lutetium(III) Sulfate Octahydrate

Lutetium(III) sulfate octahydrate is commercially available from multiple established suppliers at a purity specification of 99.9% on a rare earth oxide (REO) basis . This purity grade is consistently offered by Thermo Scientific Chemicals, Noah Chemicals, VWR, and other reputable chemical distributors . The REO basis specification indicates that trace rare earth impurities are quantified relative to the total rare earth oxide content, a standard practice in the rare earth industry that enables meaningful comparison across different rare earth compounds.

Materials Procurement Quality Assurance Rare Earth Supply Chain

Validated Application Scenarios for Lutetium(III) Sulfate Hydrate Based on Quantitative Differentiation Evidence


Hydrometallurgical Separation Process Development for Heavy Rare Earths

The quantitative solubility data (42.27 g/100 g H₂O at 20 °C) and the established order-of-magnitude solubility gradient from gadolinium to lutetium [1] position lutetium sulfate octahydrate as a critical reference compound for designing fractional crystallization and selective precipitation protocols. In hydrometallurgical process development, the exothermic heat of solution and inverse temperature solubility profile (solubility decreases from 42.27 g/100 g at 20 °C to 16.93 g/100 g at 40 °C) [2] can be exploited for temperature-controlled separation strategies. Procurement of high-purity lutetium sulfate (99.9% REO basis) is essential for establishing reliable solubility baseline measurements and for validating thermodynamic models of multicomponent REE sulfate systems.

Lutetium-Based Catalyst Precursor Synthesis for Petroleum Refining Applications

Lutetium(III) sulfate hydrate serves as a precursor for preparing lutetium-based catalysts used in petroleum cracking, alkylation, hydrogenation, and polymerization reactions [1]. The single-step dehydration behavior of lutetium sulfate (distinct from the two-step dehydration observed for terbium through thulium compounds) [2] informs calcination protocol design for converting the sulfate precursor to active oxide catalyst phases. The 99.9% (REO) purity specification is particularly critical in catalytic applications because trace contamination by other lanthanides with different Lewis acidity and coordination preferences can alter active site properties and product selectivity patterns.

Phosphor and Laser Host Material Synthesis Requiring Lutetium's 4f¹⁴ Electronic Configuration

Lutetium(III) sulfate hydrate is applied in the manufacture of laser crystals and X-ray phosphor host materials [1]. The closed 4f¹⁴ electron shell of Lu³⁺, which distinguishes lutetium from all other lanthanides that possess partially filled 4f orbitals, renders lutetium-based host matrices optically inert and therefore ideal for doping with optically active lanthanide ions without host interference. The defined crystal structure parameters (R-3c space group, LuO₆ octahedral coordination) [2] provide the structural template for designing doped phosphor materials. Procurement of 99.9% (REO) purity lutetium sulfate ensures that the host matrix is not contaminated with optically active lanthanide impurities that would introduce unintended luminescence signals.

Reference Material for Heavy Rare Earth Sulfate Thermodynamic Property Determination

The solubility of Lu₂(SO₄)₃·8H₂O has been determined as 0.6260 ± 0.0017 mol·kg⁻¹, from which a thermodynamic solubility product of 2.3 × 10⁻¹⁰ was derived [1]. These precisely measured thermodynamic parameters establish lutetium sulfate octahydrate as a calibration and reference standard for isopiestic measurements, osmotic coefficient determinations, and thermodynamic modeling of aqueous rare earth sulfate systems. The commercial availability of 99.9% (REO) purity material [2] from multiple suppliers supports its adoption as a cross-laboratory reference compound, enabling reproducible thermodynamic measurements across different research groups and industrial quality control laboratories.

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